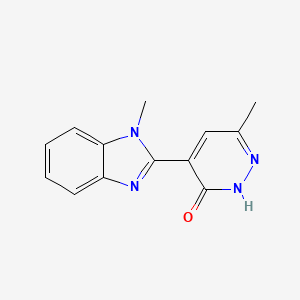
6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
説明
6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one (CAS Number: 201416-33-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that may contribute to its biological activity. The presence of a benzodiazole moiety is particularly significant, as this structural element is often associated with various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | [Source A] |
| Compound B | MCF7 | 10.0 | [Source B] |
| 6-Methyl... | TBD | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning its effect on transforming growth factor-beta (TGF-β) signaling pathways. Inhibitors targeting ALK5 (activin-like kinase 5), a receptor for TGF-β, are of particular interest in cancer therapy.
Mechanism of Action
The mechanism involves the inhibition of Smad2/3 phosphorylation, which is crucial for TGF-β signaling. Compounds with similar structures have demonstrated IC50 values in the nanomolar range for ALK5 inhibition, indicating that this compound may exhibit comparable potency.
Case Studies
Several case studies highlight the biological implications of related compounds:
- Case Study on ALK5 Inhibition :
-
Cell Proliferation Inhibition :
- Another investigation into the effects of pyridazine derivatives showed a marked reduction in the proliferation of various cancer cell lines, supporting the hypothesis that structural modifications could enhance biological activity.
特性
IUPAC Name |
3-methyl-5-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(13(18)16-15-8)12-14-10-5-3-4-6-11(10)17(12)2/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXJPGZMSSEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















